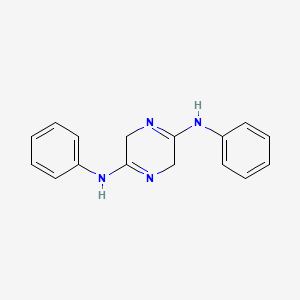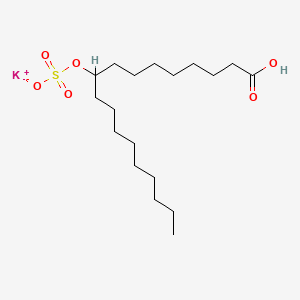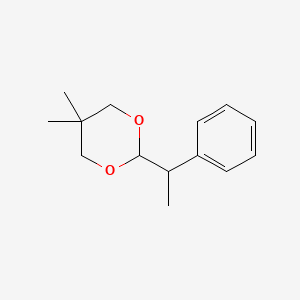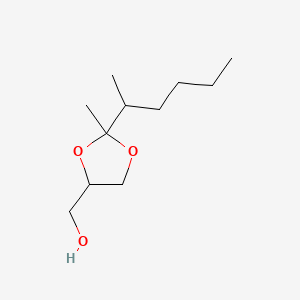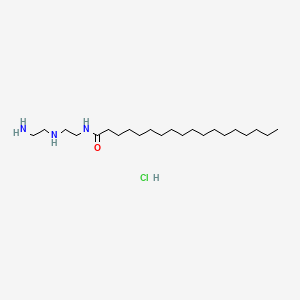
N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride is a chemical compound with the molecular formula C22H48ClN3O. It is an amide derivative of stearic acid, featuring a long hydrocarbon chain and a polar head group containing amino functionalities. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride typically involves the reaction of stearic acid with diethylenetriamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as xylene. The process involves the formation of an amide bond between the carboxyl group of stearic acid and the amine group of diethylenetriamine. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a component of growth media.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Wirkmechanismus
The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms. The amino groups in the compound can also interact with specific molecular targets, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Aminoethyl)stearamide: Similar structure but lacks the additional aminoethyl group.
N-(2-Hydroxyethyl)stearamide: Contains a hydroxyethyl group instead of an aminoethyl group.
N-(2-((2-Hydroxyethyl)amino)ethyl)stearamide: Similar structure with a hydroxyethyl group in place of one aminoethyl group.
Uniqueness
N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride is unique due to its dual aminoethyl groups, which enhance its surfactant properties and make it more effective in applications requiring strong emulsifying and solubilizing agents. Its hydrochloride form also improves its solubility in aqueous solutions, making it more versatile for various applications.
Eigenschaften
CAS-Nummer |
94266-18-9 |
|---|---|
Molekularformel |
C22H48ClN3O |
Molekulargewicht |
406.1 g/mol |
IUPAC-Name |
N-[2-(2-aminoethylamino)ethyl]octadecanamide;hydrochloride |
InChI |
InChI=1S/C22H47N3O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;/h24H,2-21,23H2,1H3,(H,25,26);1H |
InChI-Schlüssel |
BOBAFODJAVWYNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


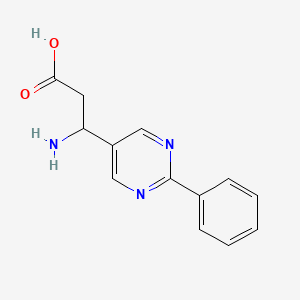


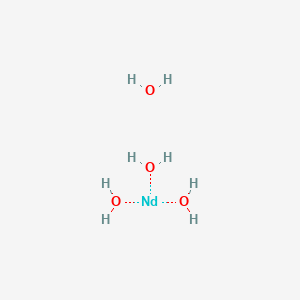



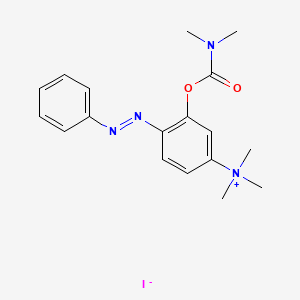
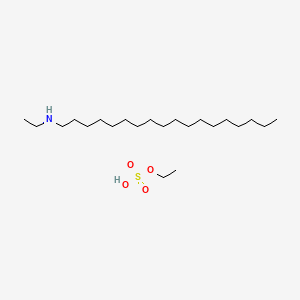
![2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B13783182.png)
